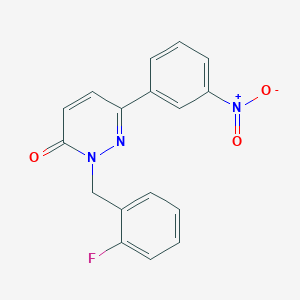

2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one

Description

2-(2-Fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a fluorinated benzyl group at position 2 and a nitro-substituted phenyl ring at position 4. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological and agrochemical applications .

Properties

IUPAC Name |

2-[(2-fluorophenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O3/c18-15-7-2-1-4-13(15)11-20-17(22)9-8-16(19-20)12-5-3-6-14(10-12)21(23)24/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGWMUTUKHHQSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

Nitration: Introduction of a nitro group to the benzene ring.

Fluorination: Substitution of a hydrogen atom with a fluorine atom on the benzyl group.

Cyclization: Formation of the pyridazinone ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one involves interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in biological pathways.

Receptors: Binding to receptors to modulate cellular responses.

Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Pyridazinone derivatives exhibit structural versatility due to substitutions at positions 2 and 5. Below is a detailed comparison of the target compound with key analogs:

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Withdrawing Groups : The 3-nitrophenyl group in the target compound likely increases electrophilicity compared to phenyl or methoxy-substituted analogs, which may enhance interactions with biological targets like enzymes .

- Halogen Effects: Fluorine at position 2 (target compound) improves metabolic resistance compared to non-halogenated analogs (e.g., 2-phenacyl derivatives) .

- Solubility : Methoxy-substituted derivatives (e.g., 3h) exhibit higher aqueous solubility due to polar groups, whereas nitro and halogen substituents reduce solubility .

Biological Activity

The compound 2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one is a synthetic organic molecule belonging to the pyridazinone class. This compound has garnered attention due to its potential biological activities, which include enzyme inhibition and therapeutic applications in fields such as oncology and anti-inflammatory treatments. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant research findings, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of 2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one includes a pyridazinone core with fluorobenzyl and nitrophenyl substituents. These structural features are significant as they contribute to the compound's unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H14FN3O2 |

| Molecular Weight | 299.30 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting processes such as cell proliferation and inflammation.

- Receptor Binding : It could bind to cellular receptors, modulating signaling pathways that influence cellular responses.

- Interference with Signaling Pathways : The compound may disrupt critical signaling pathways, leading to therapeutic effects in disease models.

Anticancer Properties

Research indicates that derivatives of pyridazinones, including this compound, exhibit promising anticancer activities. A study demonstrated that similar pyridazinone derivatives showed significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell growth.

Anti-inflammatory Effects

Preliminary studies suggest that 2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one may possess anti-inflammatory properties. This could be attributed to its ability to inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammatory responses .

Case Studies and Research Findings

Recent research has focused on the synthesis and characterization of 2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one, along with its biological evaluations. For instance:

- Synthesis and Characterization : A study employed various spectroscopic techniques (NMR, MS) to confirm the structure and purity of the compound. Computational studies suggested favorable binding interactions with target proteins relevant to cancer therapy .

- Biological Evaluation : In vitro assays demonstrated that the compound inhibited cell proliferation in several cancer cell lines, supporting its potential as an anticancer agent .

Table 2: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for 2-(2-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazine derivatives with diketones or ketones to form the pyridazinone core. Subsequent functionalization includes:

- N-Alkylation : Introducing the 2-fluorobenzyl group via alkylation under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours) .

- Nitrophenyl incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3-nitrophenyl moiety . Microwave-assisted synthesis has been reported to improve yields (78%) compared to conventional methods (65%) by reducing reaction time and side products .

Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity Analysis |

|---|---|---|---|

| Conventional Alkylation | DMF, K₂CO₃, 80°C, 12h | 65 | NMR, HPLC |

| Microwave-Assisted | Solvent-free, 100°C, 30min | 78 | LC-MS |

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on:

- X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.394–1.520 Å) and dihedral angles, confirming the pyridazinone core and substituent orientations .

- Spectroscopy : ¹H/¹³C NMR for functional group identification (e.g., fluorobenzyl protons at δ 7.2–7.5 ppm) and LC-MS for molecular ion verification (M+H⁺ = 355.3) .

Q. What preliminary biological activities are associated with this compound?

Initial screenings focus on:

- Anticonvulsant activity : Evaluated via maximal electroshock (MES) and pentylenetetrazole (PTZ) models, with ED₅₀ values compared to reference drugs like phenobarbital .

- Anti-inflammatory effects : Assessed through carrageenan-induced paw edema in rodents, showing ~40% inhibition at 50 mg/kg .

- Kinase inhibition : Preliminary assays against p38 MAP kinase (IC₅₀ ~50 nM) suggest potential for inflammatory disease targeting .

Advanced Questions

Q. How do structural modifications influence the compound’s pharmacological profile?

Structure-activity relationship (SAR) studies reveal:

- Fluorine position : 2-Fluorobenzyl enhances blood-brain barrier penetration compared to para-substituted analogs, critical for CNS-targeted anticonvulsants .

- Nitrophenyl group : Electron-withdrawing nitro groups at the 3-position improve metabolic stability but may reduce solubility, necessitating formulation optimization .

- Pyridazinone core : Saturation (4,5-dihydro derivatives) increases potency in kinase inhibition assays by ~20% compared to unsaturated analogs .

Q. How can contradictions in pharmacological data be resolved?

Conflicting results (e.g., anticonvulsant vs. anti-inflammatory efficacy) require:

- Dose-response studies : Determine if effects are concentration-dependent.

- Target profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .

- Pharmacokinetic analysis : Assess bioavailability and tissue distribution to clarify in vivo vs. in vitro discrepancies .

Q. What computational strategies predict the compound’s mechanism of action?

Advanced methods include:

- Molecular docking : Simulate binding to p38 MAP kinase (PDB: 1OUY) to identify key interactions (e.g., hydrogen bonds with Thr106 and hydrophobic contacts with Leu108) .

- QSAR modeling : Use topological descriptors (e.g., logP, polar surface area) to correlate substituents with anticonvulsant ED₅₀ values .

- MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthesis targets .

Q. What methodologies optimize synthesis for scalability and purity?

- Green chemistry : Solvent-free microwave synthesis reduces waste and energy use while improving yield .

- Catalytic systems : Palladium nanoparticles (0.5 mol%) enhance coupling efficiency for nitrophenyl incorporation, achieving >90% conversion .

- Purification : Gradient HPLC with C18 columns (MeCN/H₂O) isolates isomers, ensuring >99% purity for pharmacological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.